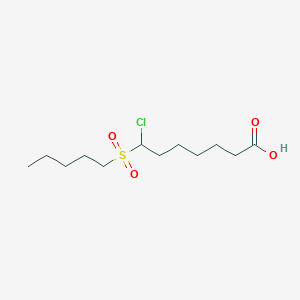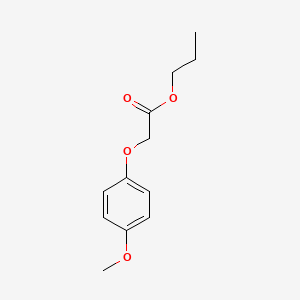
Propyl (4-methoxyphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl (4-methoxyphenoxy)acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings This compound is formed by the esterification of propanol and 4-methoxyphenoxyacetic acid
準備方法
Synthetic Routes and Reaction Conditions
Propyl (4-methoxyphenoxy)acetate can be synthesized through the esterification reaction between propanol and 4-methoxyphenoxyacetic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
4-methoxyphenoxyacetic acid+propanolH2SO4Propyl (4-methoxyphenoxy)acetate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a higher yield and efficiency. The use of catalysts such as sulfuric acid or dry hydrogen chloride gas can further enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
Propyl (4-methoxyphenoxy)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-methoxyphenoxyacetic acid and propanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of various oxidation products.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly used.
Major Products Formed
Hydrolysis: 4-methoxyphenoxyacetic acid and propanol.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Substitution: Substituted derivatives of the original compound, such as nitro or bromo derivatives.
科学的研究の応用
Propyl (4-methoxyphenoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
作用機序
The mechanism of action of propyl (4-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. The antioxidant properties could be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Ethyl (4-methoxyphenoxy)acetate: Similar structure but with an ethyl group instead of a propyl group.
Methyl (4-methoxyphenoxy)acetate: Similar structure but with a methyl group instead of a propyl group.
Butyl (4-methoxyphenoxy)acetate: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
Propyl (4-methoxyphenoxy)acetate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.
特性
CAS番号 |
91555-21-4 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC名 |
propyl 2-(4-methoxyphenoxy)acetate |
InChI |
InChI=1S/C12H16O4/c1-3-8-15-12(13)9-16-11-6-4-10(14-2)5-7-11/h4-7H,3,8-9H2,1-2H3 |
InChIキー |
MMBLAASUCHPOQN-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)COC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


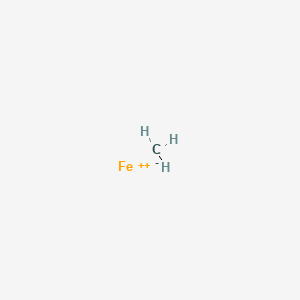
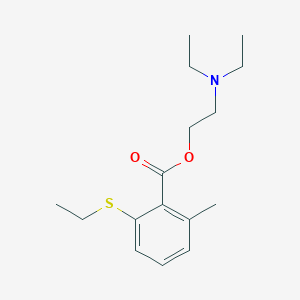
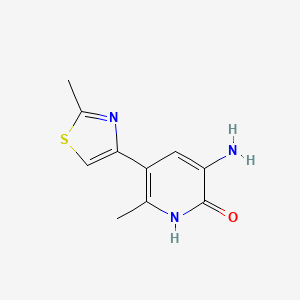
![5-[(Oxan-2-yl)methyl]oxolan-2-one](/img/structure/B14356007.png)
![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)
![6-(Methylsulfanyl)-2-(trimethylsilyl)-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B14356030.png)
![(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B14356032.png)
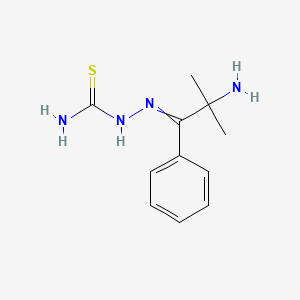

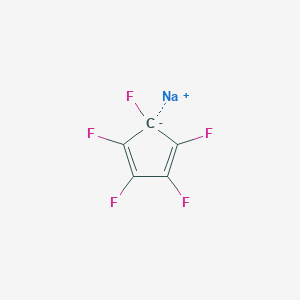
![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)
